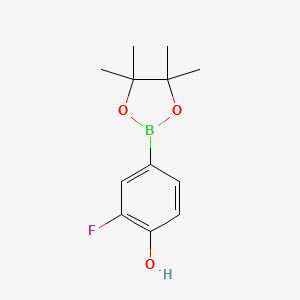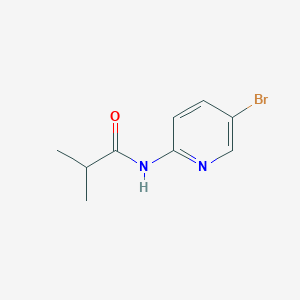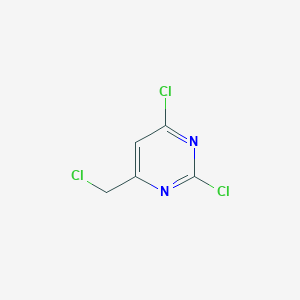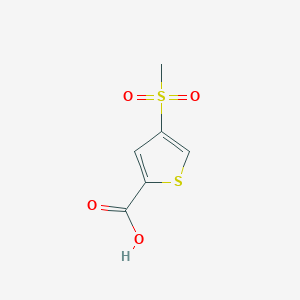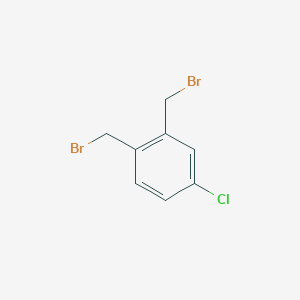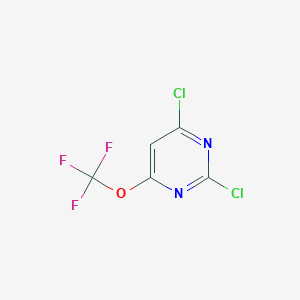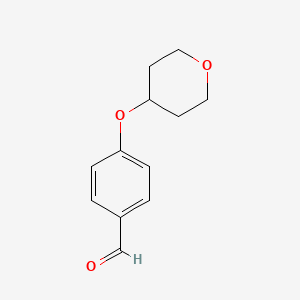![molecular formula C8H6ClN3O B1339227 2-[5-(氯甲基)-1,2,4-恶二唑-3-基]吡啶 CAS No. 90002-06-5](/img/structure/B1339227.png)
2-[5-(氯甲基)-1,2,4-恶二唑-3-基]吡啶
概述
描述
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features both a pyridine ring and an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of both the chloromethyl group and the oxadiazole ring imparts unique chemical properties to this molecule.
科学研究应用
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential antitumor agents.
Agrochemicals: The compound is used in the synthesis of new neonicotinoid compounds, which are important in pest control.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
作用机制
Target of Action
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets, leading to changes that result in their biological activity .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways, leading to their observed biological activities .
Result of Action
It’s known that 1,2,4-oxadiazole derivatives can have various biological effects, including antibacterial activity .
生化分析
Biochemical Properties
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine plays a significant role in biochemical reactions due to its reactive chloromethyl group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity. The nature of these interactions often involves the formation of covalent bonds between the chloromethyl group and nucleophilic sites on the enzymes or proteins, leading to changes in their structure and function .
Cellular Effects
The effects of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine on cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Molecular Mechanism
At the molecular level, 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine exerts its effects through various mechanisms. One primary mechanism involves the binding of the chloromethyl group to nucleophilic sites on biomolecules, leading to covalent modifications. This can result in enzyme inhibition or activation, depending on the specific target. Additionally, the compound may influence gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level .
Metabolic Pathways
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, the compound may inhibit specific enzymes, leading to changes in metabolic flux or alterations in metabolite levels. These interactions can have downstream effects on cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine within cells and tissues are essential for understanding its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to particular compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine can influence its effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may localize to the cytoplasm or other organelles, affecting various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethylpyridine with a nitrile oxide to form the oxadiazole ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
In industrial settings, the production of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of solid triphosgene or diphosgene as chlorinating agents can help minimize the production of hazardous waste .
化学反应分析
Types of Reactions
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to yield different products
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups .
相似化合物的比较
Similar Compounds
2-Chloromethylpyridine: This compound is similar in structure but lacks the oxadiazole ring, making it less versatile in certain applications.
2,6-Dichloromethylpyridine: This compound has two chloromethyl groups, which can lead to different reactivity and applications.
2-Chloro-5-(trifluoromethyl)pyridine: This compound contains a trifluoromethyl group instead of a chloromethyl group, which can significantly alter its chemical properties and applications.
Uniqueness
The presence of both the chloromethyl group and the oxadiazole ring in 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine makes it unique compared to its analogs.
属性
IUPAC Name |
5-(chloromethyl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-5-7-11-8(12-13-7)6-3-1-2-4-10-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMBCYRZDCWVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568770 | |
| Record name | 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90002-06-5 | |
| Record name | 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90002-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the 1,2,4-oxadiazole ring in drug design?
A1: The 1,2,4-oxadiazole ring is considered a bioisostere for amide and ester groups in medicinal chemistry []. This means it can mimic their spatial and electronic properties while potentially offering improved characteristics. For example, 1,2,4-oxadiazoles often exhibit enhanced hydrolytic and metabolic stability compared to amides and esters []. This increased stability can lead to improved pharmacokinetic properties, such as longer half-life and better bioavailability, making them attractive building blocks for drug discovery [].
Q2: How does the crystal structure of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine contribute to its stability?
A2: The crystal structure of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine reveals key intermolecular interactions that contribute to its stability. C-H···N hydrogen bonds are present between neighboring molecules, specifically involving the hydrogen atoms of the pyridine and chloromethyl groups with the nitrogen atoms of the oxadiazole rings []. Additionally, π-π interactions occur between the aromatic rings of adjacent molecules, further enhancing the crystal packing stability []. These intermolecular forces collectively contribute to the solid-state stability of the compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Bromobenzo[d]oxazol-2(3H)-one](/img/structure/B1339144.png)
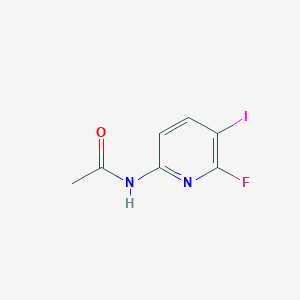

![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine](/img/structure/B1339150.png)
